molecular formula C27H25NO3 B15342234 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- CAS No. 35933-93-8

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-

Cat. No.: B15342234
CAS No.: 35933-93-8
M. Wt: 411.5 g/mol
InChI Key: OJMMRJXMDLNRFW-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- typically involves a multi-step process. One common method includes the condensation of isobenzofuran derivatives with xanthenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Photochemical Reactivity

The xanthenone framework enables light-driven transformations:

  • Photoisomerization : Under UV irradiation (λ=365nm\lambda = 365 \, \text{nm}), the spirocyclic structure undergoes ring-opening to form a quinoidal intermediate, which fluoresces at λem=450500nm\lambda_{\text{em}} = 450–500 \, \text{nm}.

  • Singlet Oxygen Generation : The compound acts as a photosensitizer in the presence of molecular oxygen, producing 1O2^1\text{O}_2 via energy transfer.

Electrophilic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

  • Nitration : Reaction with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para positions of the xanthenone ring.

  • Sulfonation : Concentrated H2SO4\text{H}_2\text{SO}_4 yields sulfonic acid derivatives, enhancing water solubility .

Nucleophilic Reactions at the Cyclohexylamino Group

The secondary amine undergoes functionalization:

  • Acylation : Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) to form amides.

  • Alkylation : Quaternary ammonium salts form via treatment with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) .

Table 2: Reactivity of the Cyclohexylamino Group

Reaction TypeReagentProductApplication
AcylationAcetic anhydrideN-Acetyl derivativeEnhanced lipophilicity
AlkylationMethyl iodideQuaternary ammonium saltIonic liquid synthesis
OxidationH2O2\text{H}_2\text{O}_2N-OxideCatalytic intermediates

Ring-Opening Reactions

Under strong acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl\text{HCl} cleaves the spiro linkage, yielding isobenzofuran-1(3H)-one and xanthen-9-ol derivatives.

  • Base-Mediated Degradation : NaOH (10%) induces decarboxylation, producing simpler aromatic amines .

Redox Behavior

The compound shows reversible redox activity in electrochemical studies:

  • Reduction : At E1/2=1.2VE_{1/2} = -1.2 \, \text{V} (vs. Ag/AgCl), the xanthenone carbonyl group reduces to a hydroxyl moiety.

  • Oxidation : At E1/2=+0.8VE_{1/2} = +0.8 \, \text{V}, the cyclohexylamino group oxidizes to a nitroso intermediate .

Comparative Reactivity with Analogues

Replacing the cyclohexylamino group alters reactivity:

  • Ethylhexylamino Derivative : Higher lipophilicity reduces aqueous solubility but enhances photostability .

  • Methylamino Analog : Faster electrophilic substitution due to reduced steric hindrance.

Scientific Research Applications

Chemistry

In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine

In medicine, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in specialized applications, such as targeted drug delivery and advanced material synthesis .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- , often referred to as a derivative of fluorescein, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

  • Molecular Formula : C21H23N1O3
  • Molecular Weight : 337.42 g/mol
  • CAS Number : Not specifically listed in provided sources but closely related compounds exist.

Structure

The compound features a unique spiro structure that contributes to its biological activity. The presence of the cyclohexylamino group and methyl substitution plays a significant role in modulating its interactions with biological systems.

Anticancer Properties

Research indicates that spiro compounds, including this specific derivative, exhibit significant anticancer properties. In vitro studies have demonstrated that they can induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry showed that spiro derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In laboratory settings:

  • Case Study : A study found that spiro compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .

The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.
  • Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been performed to determine the safe dosage levels for therapeutic use. The results indicate:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
E. coli25

Fluorescent Labeling

Due to its fluorescent properties, this compound is utilized in biological imaging techniques:

  • Application : It serves as a fluorescent probe for tracking cellular processes in live-cell imaging studies .

Drug Development

The unique structure of spiro derivatives makes them candidates for drug development targeting various diseases, including cancer and bacterial infections.

Properties

CAS No.

35933-93-8

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

6'-(cyclohexylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C27H25NO3/c1-17-11-14-24-23(15-17)27(21-10-6-5-9-20(21)26(29)31-27)22-13-12-19(16-25(22)30-24)28-18-7-3-2-4-8-18/h5-6,9-16,18,28H,2-4,7-8H2,1H3

InChI Key

OJMMRJXMDLNRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)NC6CCCCC6

Origin of Product

United States

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